molecular formula C9H8N2O B1625151 N-(1H-indol-5-yl)formamide CAS No. 847255-02-1

N-(1H-indol-5-yl)formamide

Cat. No. B1625151
M. Wt: 160.17 g/mol
InChI Key: AFPSEDULNCTFPM-UHFFFAOYSA-N
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Description

“N-(1H-indol-5-yl)formamide” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is also known by its English name, “N-(1H-indol-5-yl)formamide” and has a CAS number of 847255-02-1 .


Physical And Chemical Properties Analysis

“N-(1H-indol-5-yl)formamide” has a boiling point of 438.9±18.0 °C and a density of 1.349±0.06 g/cm3 . It is typically stored at 2-8°C .

Scientific Research Applications

1. Molecular Structures and Dynamic NMR Spectroscopy:

  • N-(1H-indol-5-yl)formamide and related compounds have been studied using X-ray crystallography and dynamic NMR spectroscopy. These studies focused on the molecular structures and rotation barriers of the amide bond, contributing to a deeper understanding of the electronic properties of N-azolyl substituents (Salazar et al., 1993).

2. NMR Spectroscopy and Formamide's Role:

  • Research utilizing Indor technique and double resonance spectroscopy to explore the nuclear magnetic resonance (NMR) parameters of formamide has provided insights into its molecular behavior and electronic properties (Bǎrboiu, 1974).

3. Chemosensor Development:

  • N-(1H-indol-5-yl)formamide derivatives have been synthesized for use as chemosensors. A particular study synthesized a compound capable of selectively recognizing Fe3+ and Cu2+ ions, demonstrating the compound's potential in analytical chemistry (Şenkuytu et al., 2019).

4. Bischler-Napieralski Reaction and Carbon Insertion:

  • Studies on the Bischler-Napieralski reaction of formamides with aromatic compounds have revealed unusual carbon insertion reactions, expanding the scope of synthetic chemistry in creating novel molecular structures (Ishikawa et al., 2000).

5. Synthesis of Derivatives and Novel Reagents:

  • Research into the synthesis of pyrazolo[3,4-d]pyrimidine and related compounds from N-1-substituted-aminopyrazoles using new Vilsmeier-type reagents has contributed to the development of innovative synthetic methods (Chang et al., 2013).

6. Theoretical and Computational Studies:

  • Computational methods, such as the INDO-CI method, have been applied to formamide and its derivatives to understand their optical absorption and electronic transitions, aiding in the prediction and interpretation of molecular properties (Sakuranaga et al., 1979).

7. Copper-Catalysed Sulfenylation of Indoles:

  • N-(1H-indol-5-yl)formamide derivatives have been explored in copper-catalyzed reactions, showcasing their utility in organic synthesis and the development of new synthetic pathways (Luo et al., 2018).

8. Radiation-Induced Degradation Studies:

  • Studies on the radiation-induced degradation of nucleotides and the formation of formamide derivatives provide insights into the chemical processes occurring under ionizing radiation (Cadet et al., 1981).

9. Structural Analysis and Biological Activity:

  • The synthesis and structural analysis of indole-2-carboxamide derivatives, important in medicinal chemistry for their biological activities, highlight the role of N-(1H-indol-5-yl)formamide compounds in drug discovery (Geetha et al., 2019).

Safety And Hazards

While specific safety and hazard information for “N-(1H-indol-5-yl)formamide” is not available in the resources, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

properties

IUPAC Name

N-(1H-indol-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-6,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPSEDULNCTFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458260
Record name N-(1H-indol-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-yl)formamide

CAS RN

847255-02-1
Record name N-(1H-indol-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Mironov, MI Tokareva, MN Ivantsova… - Russian journal of …, 2004 - Springer
Ugi reaction with 5-isocyanoindoles afforded a number of amino acids, β-lactams, and tetrazoles. The described approach can be applied to combinatorial synthesis of biologically …
Number of citations: 13 link.springer.com

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